3,6-dibromo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
1H-pyrrolo[2,3-b]pyridine is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It’s a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and involves various functional groups. The exact structure would depend on the specific derivative being studied .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit potent activities against FGFR1, 2, and 3 . The exact chemical reactions would depend on the specific derivative and the conditions under which the reactions are carried out.Mechanism of Action
Target of Action
The primary targets of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine are Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs) . FGFRs play a crucial role in various types of tumors , while JAKs modulate a number of inflammatory and immune mediators .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It exhibits potent activities against FGFR1, 2, and 3 , and it also acts as an immunomodulator targeting JAK3 .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound inhibits the proliferation of cancer cells and induces apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Safety and Hazards
While specific safety and hazard information for “3,6-dibromo-1H-pyrrolo[3,2-b]pyridine” was not found, it’s important to handle all chemicals with care. For example, 6-Bromo-1H-pyrrolo[3,2-b]pyridine requires avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
Properties
IUPAC Name |
3,6-dibromo-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJNUCADWFEQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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